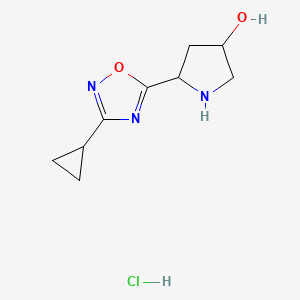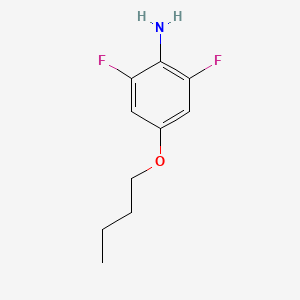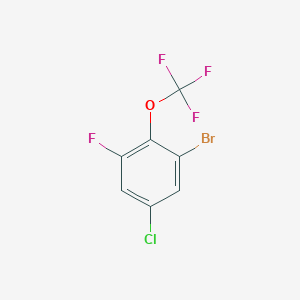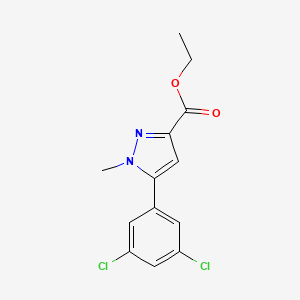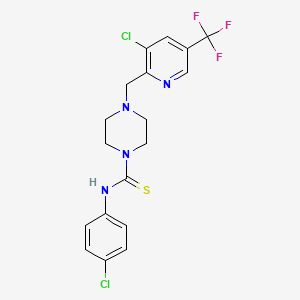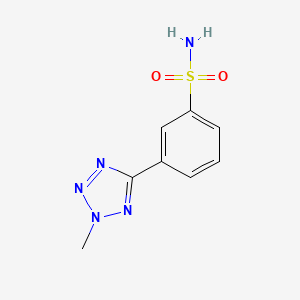
S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate
Overview
Description
S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C10H10BrNO2S . It has an average mass of 288.161 Da and a mono-isotopic mass of 286.961548 Da . This compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . For a detailed structural analysis, it’s recommended to use tools like NMR or X-ray crystallography, which are commonly used in the field of chemistry for such purposes.Scientific Research Applications
Metabolism and Identification of Metabolites
One application of related compounds is in the study of metabolism, where compounds like 4-bromo-2,5-dimethoxyphenethylamine are used to understand metabolic pathways in rats. This includes identifying various metabolites that are formed in the body after administration (Kanamori et al., 2002).
Synthesis of Complex Molecules
Compounds similar to S-(5-Bromo-2-formylphenyl) Dimethylcarbamothioate are also used in the synthesis of complex molecules. For instance, palladium-catalyzed direct arylation of heteroaromatics using esters as blocking groups has been achieved with methyl 5-bromo-2-furoate, enabling the synthesis of biheteroaryls in high yields (Fu et al., 2012).
Chemical Synthesis and Structural Analysis
The synthesis of phenothiazines via Smiles rearrangement, involving compounds like 5-bromo/3,4-dimethyl-2-formamido-2'-nitrodiphenylsulfides, demonstrates the importance of such compounds in the creation of new chemicals for biomedical screening (Sharma et al., 2002).
Investigation of Chemical Reactions
Research into the reactions of naphtho[2,1-b]thiophen, including bromination and formylation, provides insight into the behavior of similar bromo- and formyl-substituted compounds in various chemical processes (Clarke et al., 1969).
Safety and Hazards
Mechanism of Action
- The primary target of S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate is not widely documented in the available literature. However, it is categorized as the active moiety of pamabrom , a mixture used as a weak diuretic to relieve symptoms associated with premenstrual syndrome (PMS) .
- As part of the pamabrom mixture, bromotheophylline increases the permeability of renal tubules, leading to increased glomerular filtration and inhibition of sodium reabsorption in the proximal tubule .
- The affected pathways involve renal function, specifically sodium and chloride handling. By enhancing sodium and chloride excretion, bromotheophylline contributes to water loss and reduced bloating .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
: Bromotheophylline: Uses, Interactions, Mechanism of Action | DrugBank Online
Biochemical Analysis
Biochemical Properties
S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For instance, it has been observed to interact with enzymes involved in the detoxification processes, thereby affecting the overall metabolic balance within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, blocking the active sites of specific enzymes and preventing their normal function. This inhibition can lead to changes in gene expression and alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing detoxification processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in detoxification and oxidative stress response. These interactions can lead to changes in metabolic flux and alterations in metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects. The compound may be directed to particular organelles through targeting signals or post-translational modifications, which can influence its activity and function .
Properties
IUPAC Name |
S-(5-bromo-2-formylphenyl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S/c1-12(2)10(14)15-9-5-8(11)4-3-7(9)6-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJVQSLXRVHCCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163104 | |
| Record name | Carbamothioic acid, N,N-dimethyl-, S-(5-bromo-2-formylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624260-49-6 | |
| Record name | Carbamothioic acid, N,N-dimethyl-, S-(5-bromo-2-formylphenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamothioic acid, N,N-dimethyl-, S-(5-bromo-2-formylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


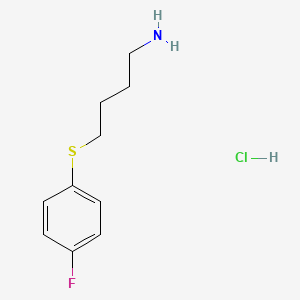
![Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride](/img/structure/B1405288.png)


